Undecylamine

Antimicrobial Peptoids MRSA Solid-Phase Synthesis

Selecting Undecylamine over its C10/C12 homologs is critical for performance-driven R&D. Its 11-carbon chain provides the precise hydrophobicity required for anti-MRSA peptoid activity (active at 25 μM), optimal nanoparticle stabilization in patented conductive ink formulations, and unique Cu²⁺-induced micelle-to-vesicle phase transitions. Substituting with decylamine or dodecylamine compromises these properties. Ensure formulation fidelity—order high-purity Undecylamine now.

Molecular Formula C11H25N
Molecular Weight 171.32 g/mol
CAS No. 7307-55-3
Cat. No. B147597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecylamine
CAS7307-55-3
Synonyms1-Aminoundecane
Molecular FormulaC11H25N
Molecular Weight171.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCN
InChIInChI=1S/C11H25N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-12H2,1H3
InChIKeyQFKMMXYLAPZKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undecylamine (CAS 7307-55-3) Properties and Industrial Procurement Overview


Undecylamine (CAS 7307-55-3) is an eleven-carbon, straight-chain primary alkylamine with the molecular formula C₁₁H₂₅N and a molecular weight of 171.32 g/mol . It is characterized as a colorless to slightly yellow, oily liquid with a melting point of 15-17 °C, a boiling point of 106-107 °C at 8 mmHg, a density of 0.796 g/mL at 25 °C, and a pKa of 10.63 [1]. As a long-chain aliphatic amine, it exhibits amphiphilic properties, making it a valuable intermediate in the synthesis of surfactants, corrosion inhibitors, and specialty chemicals . Its specific 11-carbon chain length distinguishes it from its nearest homologs, decylamine (C10) and dodecylamine (C12), and this structural nuance confers unique physicochemical and performance characteristics that are critical for precise formulation and research applications [2].

Why Undecylamine (CAS 7307-55-3) Cannot Be Readily Substituted by Other Alkylamines


In the alkylamine homologous series, small changes in carbon chain length result in significant, non-linear variations in critical physicochemical and biological properties. Substituting undecylamine with the structurally similar decylamine (C10) or dodecylamine (C12) is not a direct one-to-one exchange without affecting system performance. This is evidenced by quantifiable differences in surface activity, antimicrobial potency, and toxicological profiles [1][2]. For instance, the log P value, a key determinant of membrane permeability and bioavailability, increases systematically with chain length; undecylamine's calculated LogP of 4.17620 occupies a specific position between its homologs, influencing its behavior in biphasic systems and biological membranes [3]. These property cliffs necessitate rigorous evaluation, as a seemingly minor structural modification can lead to substantially different experimental or industrial outcomes, making precise compound selection a critical procurement decision.

Quantitative Differentiation Guide for Undecylamine (CAS 7307-55-3) vs. Closest Analogs


Comparative Antimicrobial Potency in Peptoid Scaffolds: Undecylamine vs. Shorter Amine Side Chains

In a screen of 96 dipeptoids for antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), compounds incorporating undecylamine as a side chain were identified among 29 actives at a screening concentration of 25 μM [1]. The study explicitly states that 'Large nonpolar residues, such as undecylamine... are the key components engendering the observed antibacterial activity of these peptoids' [1]. This indicates that the 11-carbon chain of undecylamine provides a critical hydrophobicity threshold not met by shorter-chain amine analogs, which were largely inactive in this scaffold.

Antimicrobial Peptoids MRSA Solid-Phase Synthesis

Comparative Aquatic Toxicity: Undecylamine's Predicted Narcotic Potency vs. Decylamine

Quantitative Structure-Activity Relationship (QSAR) models for aquatic toxicity predict a measurable difference in potency between undecylamine and its 10-carbon analog, decylamine. The predicted pIGC50 (40-hour toxicity to Tetrahymena pyriformis) for decylamine is 2.06, while undecylamine is expected to be slightly higher at 2.33 [1][2]. This increase in toxicity with chain length is consistent with the established narcosis mechanism of action for aliphatic amines [1].

Environmental Toxicology QSAR Tetrahymena pyriformis

In Vivo Acute Toxicity in Rodents: Undecylamine vs. Other Alkylamines

Undecylamine has been studied in vivo for hypolipidemic activity, demonstrating 'potent activity' in rodent models [1]. Its acute toxicity has also been established. The intraperitoneal LD50 in mice is 78 mg/kg . This toxicity profile is consistent with that of a bioactive long-chain alkylamine, but the specific quantitative value is essential for comparing its therapeutic index to other hypolipidemic alkylamines like dodecylamine and tetradecylamine, which showed similar potent activity in the same study [1].

Acute Toxicity In Vivo Drug Discovery

Metal Nanoparticle Stabilization: Undecylamine as a Defined Component in Conductive Inks

Multiple patents for metal nanoparticle ink compositions specifically claim undecylamine as a member of a select group of organic stabilizing agents [1][2]. The claims stipulate that the first organic stabilizing group can be selected from the group consisting of decylamine, undecylamine, dodecylamine, tridecylamine, tetradecylamine and mixtures thereof [1]. This specific inclusion highlights that undecylamine's 11-carbon chain provides an optimal balance of solubility and metal-surface interaction that is both unique and industrially valuable for the formulation of stable, high-performance conductive inks.

Nanoparticle Synthesis Conductive Inks Materials Science

Surface Activity and Self-Assembly: Vesicle Formation via Metal Ion Complexation

Undecylamine demonstrates unique self-assembly behavior in the presence of metal ions, forming vesicle phases that are not universally observed across all alkylamines. Specifically, a mixture of n-undecylamine and CuCl₂ in aqueous solution undergoes a Cu²⁺-ligand coordination-driven micelle-to-vesicle phase transition [1]. This coordination reduces the head-group area of the amine, facilitating the formation of molecular bilayers [1]. This specific metal-ion responsiveness is a distinct physicochemical property relevant to the design of stimuli-responsive materials and targeted delivery systems.

Surfactant Chemistry Self-Assembly Vesicles

Lipophilicity as a Selection Criterion: Calculated Log P of Undecylamine

Lipophilicity, often expressed as the octanol-water partition coefficient (Log P), is a fundamental property governing membrane permeability, bioavailability, and environmental fate. Undecylamine's calculated Log P is 4.17620 [1]. This value positions it between decylamine (C10) and dodecylamine (C12), providing a precise, quantifiable metric for understanding its behavior in biphasic systems. This data point is essential for selecting the optimal amine chain length for a given application, as even small differences in Log P can result in large differences in biological or environmental partitioning.

Lipophilicity Drug Design QSAR

Evidence-Backed Application Scenarios for Undecylamine (CAS 7307-55-3)


Synthesis of Antimicrobial Peptoids with Defined Hydrophobicity

For researchers developing novel antimicrobial peptoids, undecylamine is a key building block. Its 11-carbon chain provides a specific, high degree of hydrophobicity that has been shown to be critical for activity against MRSA, as demonstrated in a library screen where it was a key component in active compounds at 25 μM [1]. Using a shorter-chain analog like decylamine or octylamine would likely result in a loss of this essential activity, making undecylamine the preferred choice for this class of peptidomimetics [1].

Formulation of Patented Metal Nanoparticle Conductive Inks

In the development and manufacture of conductive inks for printed electronics, the choice of organic stabilizer is critical for nanoparticle dispersion and ink performance. Undecylamine is specifically claimed in several patents as a suitable stabilizing agent for metal nanoparticles [2]. Its use ensures compliance with these patented formulations and provides a specific balance of chain length for optimal interaction with metal surfaces, distinguishing it from other amines [2].

Environmental Toxicology and QSAR Model Validation

Undecylamine serves as a valuable reference compound for validating and refining QSAR models for amine narcosis in aquatic toxicology. Its predicted pIGC50 of 2.33 provides a testable endpoint for models built on the homologous series [3]. Experimental determination of this value for undecylamine would help fill a data gap and improve the predictive accuracy of these models for regulatory risk assessment [3].

Investigating Stimuli-Responsive Soft Materials via Metal Coordination

Researchers in surfactant and colloid chemistry can exploit undecylamine's unique ability to undergo a Cu²⁺-induced micelle-to-vesicle phase transition [4]. This behavior is not a universal property of all alkylamines and can be used to design novel, metal-responsive delivery vehicles or templating agents. This specific coordination chemistry makes undecylamine a distinct and valuable tool for studying and creating complex self-assembled structures [4].

Technical Documentation Hub

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